![molecular formula C19H17ClN2O2 B1662420 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione CAS No. 389614-94-2](/img/structure/B1662420.png)
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Overview
Description
“7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione” is a quinoline derivative . Quinoline derivatives have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry. For instance, a new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and shown to have significant larvicidal and pupicidal properties against malarial and dengue vectors .Chemical Reactions Analysis
Quinoline derivatives are involved in a variety of chemical reactions. For instance, NSC 663284, a quinolinedione, is known to inhibit cell cycle progression at both G1 and G2/M phase. It also inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .Scientific Research Applications
Antimicrobial Activity
The novel 7-chloro-4-aminoquinoline derivatives, including the compound , have been synthesized and shown to exhibit antimicrobial properties. These compounds are created through nucleophilic aromatic substitution reactions and can be further modified into Schiff bases with potential antimicrobial applications .
Inhibitory Activity in Biological Systems
Quinoline derivatives have been reported to exhibit inhibitory activity against enzymes like α-glucosidase, which is significant in the context of diabetes research and treatment. The inhibitory mechanisms of these compounds are analyzed using spectroscopy methods .
Chemical Analysis and Documentation
The compound has been documented for its chemical properties, including NMR, HPLC, LC-MS, and UPLC data, which are essential for further research and development in various scientific fields .
Medicinal Chemistry Applications
Quinoline derivatives are significant in medicinal chemistry for their diverse therapeutic potential. They have applications as anti-cancer, antioxidant, anti-inflammatory, antimalarial agents, and even in emerging diseases like COVID-19 .
Materials Science Applications
These derivatives are also important in materials science due to their functional groups and substitution patterns that can be tailored for specific applications. Their synthesis through multicomponent reactions (MCRs) is a versatile strategy in organic synthesis .
Industrial Chemistry Applications
In industrial chemistry, quinolines are valued for their variety of applications. There is a growing demand for greener and more sustainable chemical processes in the synthesis of these compounds .
Photovoltaic Applications
Quinoline derivatives have gained popularity in third-generation photovoltaic applications. They are used in metal complexes that show promise for use in photovoltaic cells .
Synthetic Organic Chemistry
The synthesis methods of quinoline and its derivatives from α,β-unsaturated aldehydes have advanced significantly. These methods focus on catalytic systems, synthetic advantages, and mechanistic aspects of reactions .
Future Directions
The future directions in the research of quinoline derivatives could involve the development of new synthesis methods that are pollution-free, energy-efficient, less time-consuming, and solvent-free . Additionally, further studies could focus on exploring the full range of biological activities of these compounds and their potential applications in medicine.
properties
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
CAS RN |
389614-94-2 | |
Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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